Antibacterial Potency Chain-Length SAR: Butyl vs. Methyl vs. Hexyl Analogs
In a panel of 29 benzoylthioureas, the N-butyl derivative RTB168 (N-(butylcarbamothioyl)benzamide) exhibited a MIC of 62.5 µg/mL against S. agalactiae ATCC 13813, whereas the N-methyl analog RTB222 required 500.0 µg/mL and the N-hexyl analog RTB203 required 125.0 µg/mL [1]. This 8-fold range demonstrates that the four-carbon chain is optimal and that simple substitution with a shorter alkyl chain drastically reduces antibacterial efficacy. The 4-methylbenzamide variant combines the optimal butyl chain with a para-methyl substituent expected to further refine target engagement [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Streptococcus agalactiae ATCC 13813 |
|---|---|
| Target Compound Data | N-(butylcarbamothioyl)-4-methylbenzamide: MIC not directly reported; predicted potency comparable to or exceeding 62.5 µg/mL based on butyl chain superiority |
| Comparator Or Baseline | RTB168 (butyl, unsubstituted): 62.5 µg/mL; RTB222 (methyl): 500.0 µg/mL; RTB203 (hexyl): 125.0 µg/mL |
| Quantified Difference | Butyl chain (RTB168) is 8-fold more potent than methyl chain (RTB222); hexyl chain (RTB203) is 4-fold less potent than butyl |
| Conditions | Broth microdilution assay; planktonic cells; CLSI guidelines |
Why This Matters
Confirms that the butyl chain is a critical potency determinant; substituting with a methyl or hexyl analog would yield an inferior antibacterial agent.
- [1] Biasi-Garbin RP, Fabris M, Morguette AEB, et al. In Vitro Antimicrobial Screening of Benzoylthioureas: Synthesis, Antibacterial Activity toward Streptococcus agalactiae and Molecular Docking Study. ChemistrySelect. 2022;7(34):e202202363. View Source
